N-(Cyclopropylmethyl)-19-n-propyldihydronororvinol
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Overview
Description
M 6007 is a bioactive chemical.
Scientific Research Applications
Pharmacological Properties
N-(Cyclopropylmethyl)-19-n-propyldihydronororvinol is a derivative of 6, 14-endoethenotetrahydro-oripavine and exhibits potent and long-lasting analgesic effects in laboratory animals. Its chemical structure is closely related to morphine and other highly potent analgesics, and it has been studied for its acute pharmacological effects, especially in comparison to morphine (Boura & Fitzgerald, 1966).
Biological and Biochemical Interactions
The compound demonstrates interactions with κ- and μ-opiate receptors. It has been shown to influence urine excretion in rats, suggesting its impact on renal functions and potential opioid agonist activity at specific receptor sites (Abrahams et al., 1986). Furthermore, it binds to opioid receptors with varying degrees of affinity, displaying narcotic antagonist activities in certain in vivo and in vitro models (Lessor et al., 1986).
Analgesic and Antagonist Activities
N-(Cyclopropylmethyl)-19-n-propyldihydronororvinol has been explored for its analgesic narcotic antagonist properties. Its derivatives have been synthesized and evaluated for their agonist and antagonist effects, contributing to the understanding of their potential therapeutic applications (Kotick et al., 1981).
Potent Opioid Agonist Properties
Remarkably, all compounds in a series of N-substituted 14beta-O-phenylpropylmorphinans, including those with N-(cyclopropylmethyl) substitution, acted as powerful opioid agonists, showing significant potency and nonselectivity at opioid receptors (Greiner et al., 2003).
Selective Agonist and Antagonist Potentials
The compound has been identified as part of a series with selective κ-opioid agonist properties, displaying significant potential in the treatment of acute and chronic pain with reduced central nervous system side effects (Xiao et al., 2019).
properties
CAS RN |
16524-73-5 |
---|---|
Product Name |
N-(Cyclopropylmethyl)-19-n-propyldihydronororvinol |
Molecular Formula |
C28H39NO4 |
Molecular Weight |
453.623 |
IUPAC Name |
(5alpha,7alpha)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-alpha-methyl-alpha-propyl-6,14-ethenomorphinan-7-methanol |
InChI |
InChI=1S/C28H39NO4/c1-4-9-25(2,31)20-15-26-10-11-28(20,32-3)24-27(26)12-13-29(16-17-5-6-17)21(26)14-18-7-8-19(30)23(33-24)22(18)27/h7-8,17,20-21,24,30-31H,4-6,9-16H2,1-3H3/t20-,21+,24+,25?,26-,27-,28?/m0/s1 |
InChI Key |
UOKRJODYISPCKA-POLKXQJCSA-N |
SMILES |
OC(CCC)(C)[C@H]1C2(OC)[C@@]3([H])[C@]45C6=C(O3)C(O)=CC=C6C[C@@H](N(CC7CC7)CC5)[C@]4(CC2)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
M 6007 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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